molecular formula C14H22O6 B118310 Triethylene glycol dimethacrylate CAS No. 109-16-0

Triethylene glycol dimethacrylate

Cat. No. B118310
Key on ui cas rn: 109-16-0
M. Wt: 286.32 g/mol
InChI Key: HWSSEYVMGDIFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04778834

Procedure details

A resin/BPO stock catalyst mixture was prepared by dissolving 0.1 part of BPO in 3 parts of TEGMA and using that solution to dilute seven parts of bis-GMA to prepare a 73:0.1 mixture (all parts by weight) of bis-GMA:TEGMA:BPO. A bis-GMA/TEGMA/DHET (7:3:0.05) accelerator solution was prepared in the same way. Both solutions were kept under refrigeration until needed for further use.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]([O:6][CH2:7][CH:8]([OH:37])[CH2:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([C:20]2[CH:25]=[CH:24][C:23]([O:26][CH2:27][CH:28]([OH:36])[CH2:29][O:30][C:31]([C:33]([CH3:35])=[CH2:34])=[O:32])=[CH:22][CH:21]=2)([CH3:19])[CH3:18])=[CH:13][CH:12]=1)=[O:5])=[CH2:3].[CH3:38][C:39]([C:41]([O:43][CH2:44][CH2:45][O:46][CH2:47][CH2:48][O:49][CH2:50][CH2:51][O:52][C:53]([C:55]([CH3:57])=[CH2:56])=[O:54])=[O:42])=[CH2:40]>>[CH3:3][C:2]([C:4]([O:6][CH2:7][CH:8]([OH:37])[CH2:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([C:20]2[CH:25]=[CH:24][C:23]([O:26][CH2:27][CH:28]([OH:36])[CH2:29][O:30][C:31]([C:33]([CH3:35])=[CH2:34])=[O:32])=[CH:22][CH:21]=2)([CH3:18])[CH3:19])=[CH:13][CH:12]=1)=[O:5])=[CH2:1].[CH3:40][C:39]([C:41]([O:43][CH2:44][CH2:45][O:46][CH2:47][CH2:48][O:49][CH2:50][CH2:51][O:52][C:53]([C:55]([CH3:57])=[CH2:56])=[O:54])=[O:42])=[CH2:38] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COC(=O)C(=C)C)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COC(=O)C(=C)C)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A resin/BPO stock catalyst mixture was prepared

Outcomes

Product
Name
Type
product
Smiles
CC(=C)C(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COC(=O)C(=C)C)O)O.CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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